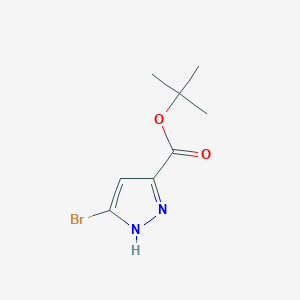

叔丁基-5-溴-1H-吡唑-3-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” is a chemical compound with the empirical formula C11H12BrN3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” can be represented by the SMILES string CC(C)(C)OC(=O)n1ncc2cc(Br)cnc12 . The InChI key for this compound is OJBWUSKWFSCYOG-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” are not detailed in the search results, pyrazole derivatives are known to participate in a variety of reactions . These include [3 + 2] cycloaddition reactions, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions .

Physical And Chemical Properties Analysis

“tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” has a molecular weight of 298.14 and a predicted density of 1.500±0.06 g/cm3 . The predicted boiling point is 338.6±22.0 °C . The compound is a solid .

科学研究应用

-

Scientific Field: Medicinal Chemistry

- Pyrazole derivatives, such as “tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate”, are often used in medicinal chemistry . They have been found to have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- The methods of application or experimental procedures often involve synthesizing the pyrazole derivatives from various starting materials. For example, Kim et al. devised a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .

-

Scientific Field: Organic Synthesis

- Pyrazole derivatives are also highly valued in organic synthesis . They belong to a class of compounds known as five-membered heterocycles, which are among the most extensively studied groups of compounds in organic synthesis .

- The methods of application often involve various synthesis methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

-

Scientific Field: Insecticide Development

- Pyrazole derivatives such as 3-Bromopyrazole are used in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator .

- The methods of application often involve various synthesis methods to produce the desired insecticidal compound .

- The outcomes of these experiments often involve the successful synthesis of the insecticidal compound, which can then be tested for its effectiveness against various insects .

-

Scientific Field: Material Science

- Pyrazole derivatives are used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

- The methods of application often involve various synthesis methods to produce the desired complex .

- The outcomes of these experiments often involve the successful synthesis of the complex, which can then be used in further reactions or studies .

-

Scientific Field: Pharmaceutical Research

- Pyrazole derivatives are used in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .

- The methods of application often involve various synthesis methods to produce the desired pharmaceutical compound .

- The outcomes of these experiments often involve the successful synthesis of the pharmaceutical compound, which can then be tested for its effectiveness against various diseases .

- Scientific Field: Synthesis of Bipyrazoles

- Pyrazole derivatives like 4-Bromopyrazole are used in the synthesis of 1,4’-bipyrazoles .

- The methods of application often involve various synthesis methods to produce the desired bipyrazole compound .

- The outcomes of these experiments often involve the successful synthesis of the bipyrazole compound, which can then be used in further reactions or studies .

安全和危害

属性

IUPAC Name |

tert-butyl 5-bromo-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)5-4-6(9)11-10-5/h4H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIWWRZZTQAJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NNC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2696285.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2696301.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)